methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
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Overview
Description
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is an organic compound with the molecular formula C10H8N4O4 It is a derivative of benzenecarboxylate, featuring a nitro group and a triazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activities against certain cancer cell lines .
Mode of Action
It is known that similar compounds can stabilize certain elements towards disproportionation and oxidation, thus enhancing their catalytic effect .
Biochemical Pathways
Related compounds have been shown to influence the azide-acetylene cycloaddition .
Pharmacokinetics
It is known that similar compounds can have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be influenced by environmental factors . For instance, similar compounds have been shown to have increased explosive sensitivity in the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves the nitration of methyl benzoate followed by the introduction of the triazole ring. One common method includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate.
Triazole Introduction: The nitro compound is then reacted with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro and triazole groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the triazole ring, making it less versatile in chemical reactions.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential as an antimicrobial agent.
Uniqueness
Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is unique due to the combination of the nitro group and the triazole ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMQWPQIKIILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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